tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate
Overview
Description
“tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate” is a chemical compound with the empirical formula C16H25N3O2 . It is a derivative of N-Boc piperazine .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring substituted with a tert-butyl carboxylate group and a 2-amino-4-(methoxycarbonyl)-phenyl group . The exact structure can be represented by the SMILES string: O=C(OC©©C)N1CCN(C(C©=C2)=CC=C2N)CC1 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 291.39 . Other physical and chemical properties like density, melting point, boiling point, flash point, and vapor pressure are not available for this specific compound in the resources .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : Tert-butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, including acylation, sulfonation, substitution, and condensation reactions. These processes involve multiple steps and are optimized for yield and structural integrity (Wang et al., 2015), (Sanjeevarayappa et al., 2015).
- Structural Characterization : Advanced characterization techniques like LCMS, NMR, IR, and single-crystal X-ray diffraction are used to confirm the structures of synthesized this compound derivatives. These studies provide insight into the molecular shape, bonding, and intermolecular interactions within the compounds (Kulkarni et al., 2016), (Anthal et al., 2018).
Biological and Pharmacological Applications
- Biological Evaluation : Some derivatives of this compound have been evaluated for biological activities, such as antibacterial and anthelmintic effects. These studies provide a foundation for understanding the potential medical applications of these compounds (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016).
Material Science and Chemical Engineering
- Anticorrosive Properties : Research has explored the anticorrosive properties of this compound derivatives. These studies are crucial for applications in material science, particularly in protecting metals from corrosion (Praveen et al., 2021).
- Chemical Synthesis and Modifications : The compound and its derivatives are used as intermediates in the synthesis of biologically active compounds, demonstrating their utility in diverse chemical reactions and potential in drug development (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl 4-(2-amino-4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10,18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWLNFNCMSRHEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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